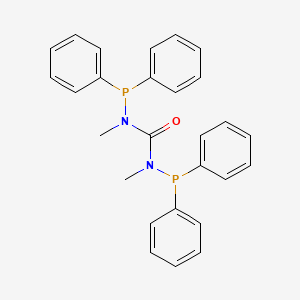![molecular formula C14H20O2 B14295392 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane CAS No. 113727-38-1](/img/structure/B14295392.png)
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane is a chemical compound characterized by its unique structure, which includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane typically involves the reaction of nona-4,6-dien-1-yn-3-ol with oxane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Sodium hydride or other strong bases can be used to deprotonate the alcohol group, facilitating substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted oxane derivatives.
科学的研究の応用
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane involves its interaction with various molecular targets. The alkyne and alkene groups can participate in reactions with enzymes and other biological molecules, leading to the formation of new compounds. The oxane group can also interact with nucleophiles, facilitating substitution reactions.
類似化合物との比較
Similar Compounds
2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane: Unique due to the presence of both alkyne and alkene groups.
Nona-4,6-dien-1-yn-3-ol: Similar structure but lacks the oxane group.
Oxane derivatives: Compounds with similar oxane groups but different substituents.
特性
CAS番号 |
113727-38-1 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
2-nona-4,6-dien-1-yn-3-yloxyoxane |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-7-10-13(4-2)16-14-11-8-9-12-15-14/h2,5-7,10,13-14H,3,8-9,11-12H2,1H3 |
InChIキー |
ZGLXTEQUVCWHRM-UHFFFAOYSA-N |
正規SMILES |
CCC=CC=CC(C#C)OC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
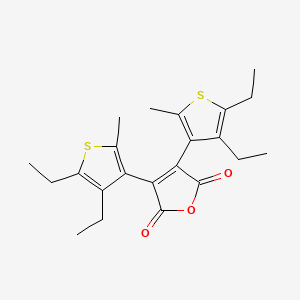
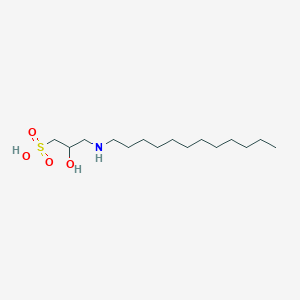
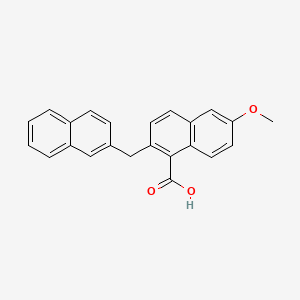
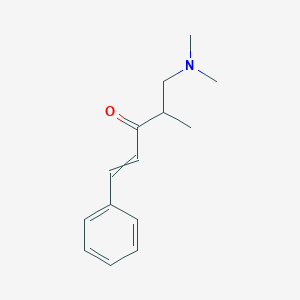
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
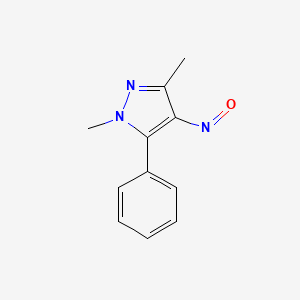
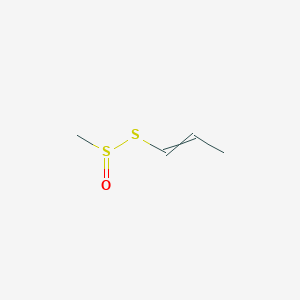
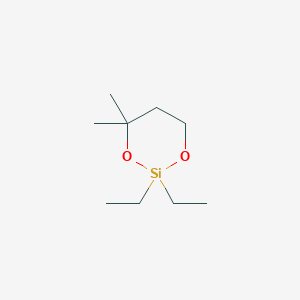
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

